

3-Ethyl-4-nitropyridine 1-oxide chemical properties

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Compound of Interest

Compound Name: 3-Ethyl-4-nitropyridine 1-oxide

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3-Ethyl-4-nitropyridine 1-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and biological activities of **3-Ethyl-4-nitropyridine 1-oxide**. Due to the limited availability of experimental data for this specific compound, information from closely related analogs, primarily 3-methyl-4-nitropyridine 1-oxide and 4-nitropyridine N-oxide, is included to provide a contextual understanding. All data derived from analogous compounds are clearly indicated.

Core Chemical Properties

Quantitative data for **3-Ethyl-4-nitropyridine 1-oxide** and its parent compound, 4-nitropyridine N-oxide, are summarized below. Experimental data for the title compound are largely unavailable in public literature; therefore, predicted values and data from analogous compounds are provided for reference.



Property	3-Ethyl-4-nitropyridine 1- oxide	4-Nitropyridine N-oxide (Analog)
Molecular Formula	C7H8N2O3[1]	C5H4N2O3[2]
Molecular Weight	168.15 g/mol	140.10 g/mol [2]
Monoisotopic Mass	168.0535 Da[1]	140.0222 Da
CAS Number	35363-12-3[3]	1124-33-0[2]
Melting Point	Not available	159-162 °C[4]
Boiling Point	Not available	256.56 °C (estimated)[4]
Solubility	Not available	Soluble in DMSO, insoluble in water[4]
Predicted XlogP	0.5[1]	-0.6

Synthesis and Reactivity

Experimental Protocol for Analogous Compound (3-Methyl-4-nitropyridine 1-oxide):

While a specific experimental protocol for the synthesis of **3-Ethyl-4-nitropyridine 1-oxide** is not available, the synthesis of the closely related 3-methyl analog provides a reliable procedural framework. The synthesis is a two-step process: N-oxidation of the parent pyridine followed by nitration.[5]

Step 1: N-Oxidation of 3-Methylpyridine

- To a mixture of glacial acetic acid and freshly distilled 3-methylpyridine, 30% hydrogen peroxide is added with shaking.
- The mixture is heated in an oil bath for 24 hours at 70 ± 5 °C.
- Excess acetic acid and water are removed under reduced pressure.
- The residue is made strongly alkaline with a 40% aqueous sodium hydroxide solution.



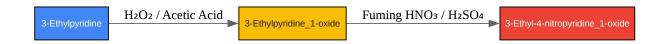
 The product, 3-methylpyridine-1-oxide, is extracted with chloroform, dried, and distilled under vacuum.[5]

Step 2: Nitration of 3-Methylpyridine-1-oxide

- Liquefied 3-methylpyridine-1-oxide is added to cold (0–5°C) concentrated sulfuric acid.
- Fuming yellow nitric acid is added in portions while maintaining a low temperature.
- The temperature is slowly raised to 95–100°C, at which point a spontaneous and vigorous reaction occurs, which is controlled with an ice-water bath.
- After the vigorous reaction subsides, heating is continued at 100–105°C for 2 hours.
- The reaction mixture is cooled and poured onto crushed ice, followed by the addition of sodium carbonate monohydrate to precipitate the crude product.
- The yellow solid product, 3-methyl-4-nitropyridine-1-oxide, is collected by filtration, washed with water, and can be further purified by recrystallization from acetone.[5]

A patent for the synthesis of the related 3,5-dimethyl-4-nitropyridine-N-oxide describes using a sulfuric acid solution of potassium nitrate as the nitrating agent, which is reported to shorten reaction times and improve the environmental profile of the reaction.[6][7]

Logical Workflow for the Synthesis of **3-Ethyl-4-nitropyridine 1-oxide**



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Caption: Inferred synthetic pathway for **3-Ethyl-4-nitropyridine 1-oxide**.

Reactivity:

The reactivity of **3-Ethyl-4-nitropyridine 1-oxide** is expected to be similar to that of 4-nitropyridine N-oxide. The nitro group in the 4-position is a good leaving group and can be



readily displaced by nucleophiles. This makes it a useful intermediate for the synthesis of various 4-substituted pyridines.[8] The N-oxide functionality can be removed by reduction to yield the corresponding pyridine derivative.

Spectral Data

No experimental spectral data (NMR, IR, Mass Spectrometry) for **3-Ethyl-4-nitropyridine 1-oxide** are readily available in the literature. However, predicted mass spectrometry data is available.

Predicted Mass Spectrometry Data:

Adduct	m/z	
[M+H] ⁺	169.06078	
[M+Na] ⁺	191.04272	
[M-H] ⁻	167.04622	
[M+NH ₄] ⁺	186.08732	
[M]+	168.05295	
Data from PubChem[1]		

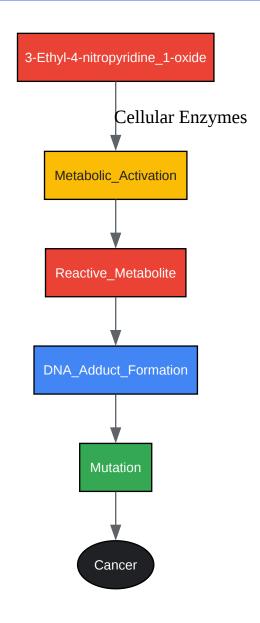
Biological Activity and Toxicological Information

Carcinogenicity and Mutagenicity:

Studies have shown that **3-Ethyl-4-nitropyridine 1-oxide** is a carcinogen. In a study comparing the carcinogenicity and mutagenicity of 4-nitropyridine 1-oxide and its alkyl derivatives in mice and on Salmonella typhimurium and Escherichia coli strains, 3-methyl-4-NPO was found to be the most potent carcinogen, followed by 3-ethyl-4-NPO, and then the parent 4-NPO.[9]

Potential Signaling Pathway in Mutagenesis





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